Rasagiline Sulfate is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It functions as an irreversible inhibitor of monoamine oxidase B, an enzyme that degrades dopamine and other monoamines in the brain. By inhibiting this enzyme, Rasagiline Sulfate effectively increases the levels of dopamine, which is crucial for managing the symptoms of Parkinson's disease. It is marketed under the brand name Azilect and has been approved for use in both monotherapy and as an adjunct to other treatments like levodopa .
Rasagiline Sulfate is classified as a small molecule and belongs to the propargylamine class of compounds. Its chemical formula is , with an average molecular weight of approximately 171.24 g/mol . The compound is synthesized from racemic 1-aminoindan through various chemical processes, including asymmetric acylation and propargylation reactions .
The synthesis of Rasagiline involves several methods, including:
Rasagiline has a complex molecular structure characterized by a bicyclic indane ring system. Its structural representation includes:
The molecular structure features a propargyl group attached to an indanamine core, which is essential for its biological activity as a monoamine oxidase inhibitor .
Rasagiline undergoes various chemical reactions during its synthesis:
These reactions highlight the versatility of Rasagiline in forming different salts that enhance its pharmacological properties.
Rasagiline acts primarily as an irreversible inhibitor of monoamine oxidase B. By binding to this enzyme, Rasagiline prevents the breakdown of dopamine in the brain, leading to increased dopamine levels. This mechanism is particularly beneficial in Parkinson's disease management, where dopamine deficiency contributes to motor symptoms.
The selectivity for monoamine oxidase B over monoamine oxidase A allows for effective symptom control without significant dietary restrictions typically associated with non-selective monoamine oxidase inhibitors . Clinical studies have shown that Rasagiline enhances dopaminergic transmission, thereby improving motor function in patients with Parkinson's disease.
These properties are critical for understanding the drug's behavior in biological systems and its therapeutic efficacy .
Rasagiline Sulfate is primarily utilized in clinical settings for:
The compound's ability to enhance dopaminergic activity makes it a valuable tool in both therapeutic contexts and scientific research aimed at understanding neurodegenerative disorders .
Rasagiline sulfate is the sulfate salt of rasagiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. The free base has the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol, while the sulfate salt exhibits the formula C₁₂H₁₃NO₃S and a molecular weight of 251.30 g/mol [5] [7]. The compound features a 1-aminoindan scaffold linked to a propargylamine moiety. Its defining characteristic is the (R)-enantiomeric configuration at the chiral center within the indane ring system. This stereochemistry is critical for MAO-B selectivity and inhibitory potency, as the (S)-enantiomer demonstrates significantly reduced activity [4] [8] [9]. The sulfate salt formation occurs via protonation of the secondary amine group, enhancing crystallinity and stability compared to the free base [5] [7]. Key structural features include:
Table 1: Molecular Properties of Rasagiline and Rasagiline Sulfate
Property | Rasagiline (Free Base) | Rasagiline Sulfate |
---|---|---|
Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃NO₃S |
Molecular Weight (g/mol) | 171.24 | 251.30 |
Stereochemistry | (R)-enantiomer | (R)-enantiomer |
IUPAC Name | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | (R)-(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)sulfamic acid |
CAS Number (Free Base) | 136236-51-6 | N/A |
Canonical SMILES | C#CCN[C@@H]1C2=CC=CC=C2CC1 | C#CCN([C@H]1C2=CC=CC=C2CC1)S(=O)(=O)O |
Comprehensive single-crystal X-ray diffraction data for rasagiline sulfate remains limited in public literature. However, physicochemical characterization indicates it exists as a crystalline solid at room temperature. Its solid-state properties are influenced by the sulfate counterion, which enhances lattice energy and reduces hygroscopicity compared to the free base. Thermal analysis reveals a melting point of approximately 148°C for the free base, though the sulfate salt’s exact melting/decomposition point is unreported [8]. Stability studies necessitate storage under controlled conditions: refrigerated (2-8°C), protected from light and air to prevent oxidative degradation or solid-form transitions [5] [7]. The compound’s crystalline nature facilitates pharmaceutical processing, but its sensitivity to environmental factors necessitates protective packaging during storage and handling.
Rasagiline sulfate exhibits distinct solubility behavior critical for formulation design:
The partition coefficient (log P), a measure of lipophilicity, is experimentally determined as 1.05 ± 0.1 for the free base [8]. This value indicates balanced hydrophilicity-lipophilicity, facilitating blood-brain barrier penetration—a prerequisite for central nervous system activity. The experimental log D (distribution coefficient at physiological pH 7.4) is not extensively reported but is expected to be lower than log P due to partial ionization.
Table 2: Solubility Profile of Rasagiline Sulfate
Solvent System | Solubility Characteristics |
---|---|
Water | Moderately soluble |
Chloroform (CHCl₃) | Freely soluble |
Dichloromethane (DCM) | Freely soluble |
Dimethyl Sulfoxide (DMSO) | Soluble |
Methanol (MeOH) | Soluble (inferred from analytical use) |
Ethanol (EtOH) | Partially soluble |
n-Hexane | Very low solubility |
Rasagiline sulfate’s stability is systematically evaluated using forced degradation studies and validated stability-indicating assays:
Reverse-phase high-performance liquid chromatography (RP-HPLC) methods effectively separate rasagiline sulfate from its degradation products. Key chromatographic parameters include:
Table 3: Stability Characteristics of Rasagiline Sulfate Under Stress Conditions
Stress Condition | Degradation Observed | Primary Degradation Products |
---|---|---|
Thermal (70°C, dry) | Significant | Dealkylated products, oxidized indanes |
Acidic Hydrolysis (0.1N HCl) | Significant | Des-propargyl rasagiline, indane derivatives |
Basic Hydrolysis (0.1N NaOH) | Moderate | Polar hydrolysis products |
Oxidation (3% H₂O₂) | Significant | N-oxides, hydroxylated indanes |
Photolysis (UV-Vis) | Minimal | Not significant |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8